2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylic acid” is a chemical compound that has been studied in the context of its potential inhibitory effects on human Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Synthesis Analysis
The synthesis of this compound or its analogues often involves complex chemical reactions. For instance, one study described the evaporation of solvent under vacuum, followed by purification of the residue by silica gel chromatography .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as mass spectra, 1H-NMR, and 13C-NMR . These techniques provide detailed information about the atomic composition and arrangement within the molecule.Chemical Reactions Analysis
The compound and its analogues have been shown to have promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using techniques such as UV spectroscopy and NMR spectroscopy . These techniques provide information about the compound’s absorbance of light and its magnetic properties, respectively.Scientific Research Applications
Cancer Research
Compounds structurally related to "2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylic acid" are explored for their potential in treating cancer. For instance, inhibitors targeting Aurora kinase, which play a crucial role in cell division, are investigated for their cancer therapeutic potential. Such compounds can inhibit Aurora A, suggesting their utility in cancer treatment strategies (ロバート ヘンリー,ジェームズ, 2006).
Neurological Applications
The development of PET (Positron Emission Tomography) tracers for imaging fatty acid amide hydrolase (FAAH) in the brain highlights another application. Compounds like "this compound" are synthesized for imaging FAAH, which is involved in regulating endocannabinoid signaling in the brain. This research aids in understanding neurophysiological and pathological processes (K. Kumata et al., 2015).
Antibacterial and Antimicrobial Activity
Research into the antimicrobial properties of related compounds has been conducted, with studies exploring their efficacy against various bacterial strains. These compounds exhibit moderate to potent antibacterial and anthelmintic activities, contributing to the development of new antimicrobial agents (C. Sanjeevarayappa et al., 2015).
Enzyme Inhibition for Therapeutic Targets
Compounds structurally similar to the specified chemical are evaluated as enzyme inhibitors, offering potential therapeutic targets. For example, novel inhibitors for soluble epoxide hydrolase (sEH) have been identified, contributing to the understanding and treatment of diseases related to the epoxide hydrolase pathway (R. Thalji et al., 2013).
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function. It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the affinity constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function. This can have downstream effects on various cellular processes, including cell proliferation and apoptosis .
Pharmacokinetics
It is known that the compound is an irreversible inhibitor, meaning that its inhibitory effect cannot be washed out . This suggests that the compound may have a long duration of action.
Action Environment
The structure-activity relationship study of the compound and its analogues suggests that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 .
Future Directions
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c1-11-14(15(22)23)10-18-16(19-11)21-8-6-20(7-9-21)13-4-2-12(17)3-5-13/h2-5,10H,6-9H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMFOQBJQQNERZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.